molecular formula C₂₄H₃₉N₃O₁₇ B1139652 STn Epitope N-Acetate CAS No. 385398-89-0

STn Epitope N-Acetate

Cat. No. B1139652
CAS RN: 385398-89-0
M. Wt: 641.58
InChI Key:
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Description

STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . It is a short O-glycan containing a sialic acid residue α2,6-linked to GalNAcα-O-Ser/Thr . The major glycoprotein carrying the STn epitope is shown to be the integrin β1 subunit .


Synthesis Analysis

The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . Overexpression of this enzyme leads to the expected expression of cell surface STn epitopes .


Chemical Reactions Analysis

Overexpression of ST6GalNAc I leads to a major change of the O-glycosylation of the integrin β1 chain . This in turn impairs the integrin-mediated signaling and leads to major alterations in morphology and cell behavior .


Physical And Chemical Properties Analysis

STn Epitope N-Acetate is an off-white amorphous solid . It is soluble in warm methanol and water . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere .

Scientific Research Applications

Anti-Cancer Vaccine Therapy

Sialyl-Tn (STn), which is overexpressed on various tumors, has been investigated for its application in anti-cancer vaccine therapy . However, Theratope, an STn-based vaccine, failed in the phase III clinical trial due to poor immunogenicity and epitope suppression by the foreign carrier protein .

Self-Adjuvanting Vaccine Development

Researchers have developed a self-adjuvanting STn based-vaccine, a conjugate of clustered STn (triSTn) antigen, TLR1/2 ligand (Pam 3 CSK 4 ), and T-helper (Th) cell epitope . This three-component self-adjuvanting vaccine effectively resulted in the production of anti-triSTn IgG antibodies .

Immune Response Analysis

The immune responses induced by this self-adjuvanting vaccine have been analyzed in detail . The function of the Th epitope was confirmed. Th cell activation was important for boosting antibody production and IgG subclass switching .

Antibody Production

Immunological evaluation of the synthesized vaccine candidates revealed that Pam 3 CSK 4 was essential for antibody production . The uptake of triSTn antigen by antigen-presenting cells (APCs) was promoted by the recognition of Pam 3 CSK 4 by TLR1/2 .

Antigen-Specific Immune Responses

Flow cytometric analyses of immune cells, including T cells, B cells, dendritic cells, and other monocytes, revealed that the three-component vaccine was able to induce antigen-specific immune responses for efficient antibody production without excessive inflammatory responses .

O-Glycan Biosynthesis

STn is a short O-glycan containing a sialic acid residue α2,6-linked to GalNAcα-O-Ser/Thr . The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I, which competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans .

Future Directions

The future development of more successful anti-STn immunotherapy strategies is warranted by the knowledge arising from novel immunotherapies targeting other carbohydrate antigens and STn carrier proteins, such as MUC1 . The ability of Tn and STn to promote self-interactions may be important for understanding their possible molecular roles for initiating oncogenic pathways leading to many types of cancers .

properties

IUPAC Name

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQCCEVOMHPMKD-JTEWIGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46782941

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